molecular formula (C7H10NO2S)n=2-3 B1170518 o/p-Toluenesulfonamide formuladehyde resin CAS No. 1338-51-8

o/p-Toluenesulfonamide formuladehyde resin

Cat. No.: B1170518
CAS No.: 1338-51-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o/p-Toluenesulfonamide formuladehyde resin is a polymeric compound formed by the reaction of toluenesulfonamide with formaldehyde. This resin is widely used in various industrial applications due to its excellent adhesive properties, gloss, and strength. It is commonly found in products such as nail polish, nail lacquers, and vinyl lacquers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o/p-Toluenesulfonamide formuladehyde resin involves the reaction of toluenesulfonamide with formaldehyde under acidic or basic conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the polymer. The general reaction can be represented as follows:

[ \text{Toluenesulfonamide} + \text{Formaldehyde} \rightarrow \text{Toluenesulfonamide-formaldehyde resin} ]

Industrial Production Methods

In industrial settings, the production of this resin involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the resulting resin is purified and processed into the desired form for various applications .

Chemical Reactions Analysis

Types of Reactions

o/p-Toluenesulfonamide formuladehyde resin undergoes several types of chemical reactions, including:

    Oxidation: The resin can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups into amine groups.

    Substitution: The sulfonamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

o/p-Toluenesulfonamide formuladehyde resin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of o/p-Toluenesulfonamide formuladehyde resin involves its ability to form strong adhesive bonds with various substrates. The sulfonamide groups interact with the surface of the substrate, while the formaldehyde component provides cross-linking, resulting in a durable and stable adhesive layer. This interaction enhances the gloss, adhesion, and strength of the final product .

Comparison with Similar Compounds

Similar Compounds

    Toluenesulfonamide formaldehyde resin: Similar in structure and properties but may differ in the specific ratio of toluenesulfonamide to formaldehyde.

    Phenol-formaldehyde resin: Another formaldehyde-based resin with different chemical properties and applications.

    Urea-formaldehyde resin: Used in similar applications but has different mechanical and chemical properties.

Uniqueness

o/p-Toluenesulfonamide formuladehyde resin is unique due to its specific combination of toluenesulfonamide and formaldehyde, which provides a balance of adhesive strength, gloss, and chemical resistance. This makes it particularly suitable for applications in nail polishes and industrial coatings .

Properties

CAS No.

1338-51-8

Molecular Formula

(C7H10NO2S)n=2-3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.